molecular formula C8H6ClIN2 B1416206 4-Chloro-3-iodo-1-methyl-1H-indazole CAS No. 1015846-58-8

4-Chloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1416206
CAS No.: 1015846-58-8
M. Wt: 292.5 g/mol
InChI Key: QDFCCUBVRYSOHI-UHFFFAOYSA-N
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Description

“4-Chloro-3-iodo-1-methyl-1H-indazole” is a chemical compound with the CAS Number: 1015846-58-8 . It has a molecular weight of 292.51 and its IUPAC name is this compound . The compound is solid in physical form .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The linear formula of “this compound” is C8H6ClIN2 . Its InChI code is 1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 368.6±22.0 °C and a predicted density of 1.933±0.06 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches and Isomerization : 1H- and 2H-indazolyl derivatives, including 4-Chloro-3-iodo-1-methyl-1H-indazole, show potential biological interest. Synthetic methods and the effects of temperature and base on the course of reactions have been explored, emphasizing the isomerization processes between different forms (Isin, Jonge, & Castagnoli, 2001).

  • Structural Analysis through X-Ray Crystallography : The structures of NH-indazoles, including derivatives like this compound, have been determined using X-ray crystallography. This analysis provides insights into molecular shapes and interactions (Teichert et al., 2007).

Biological and Chemical Applications

  • Anticancer Drug Research : Indazole derivatives, including this compound, are being studied for their potential as anticancer drugs. Research has focused on the stability, protein binding, and cytotoxicity of these compounds (Groessl et al., 2007).

  • Inhibitors for Acidic Iron Corrosion : Indazole and its derivatives have been investigated as corrosion inhibitors for iron in acidic conditions, demonstrating their potential in industrial applications (Babić-Samardžija et al., 2005).

  • Antioxidant Properties : Indazole derivatives have been synthesized and their antioxidant activities evaluated. This research provides insights into the potential therapeutic applications of these compounds (Polo et al., 2016).

Molecular Analysis and Synthesis

  • Crystal Structure Analysis : The crystal structure of various indazole derivatives has been determined, providing valuable information on molecular configuration and potential functional applications (Chicha et al., 2014).

  • Design of Ruthenium Anticancer Drugs : Research into the synthesis and characterization of ruthenium complexes with indazole derivatives, including this compound, highlights their potential in cancer therapy (Reisner et al., 2005).

  • Synthesis of Energetic Salts : Indazole derivatives have been used in the synthesis of energetic salts, demonstrating their applicability in materials science and chemistry (Wang et al., 2007).

Future Directions

Indazoles, including “4-Chloro-3-iodo-1-methyl-1H-indazole”, have a wide range of applications in pharmaceuticals and agrochemicals, and emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-iodo-1-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This interaction can modulate the activity of these kinases, thereby affecting various cellular processes. Additionally, this compound has been found to bind to specific receptors on the cell surface, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, or apoptosis . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of various metabolic reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes . For instance, low doses of this compound may only slightly modulate enzyme activity or gene expression, whereas high doses can cause substantial inhibition or activation of these processes . Additionally, high doses of the compound can lead to toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites . For example, it may inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolic intermediates . Additionally, this compound can interact with cofactors, such as NADH or FADH2, influencing their redox states and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving specific membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of the compound can also be influenced by its interactions with specific binding proteins or transporters .

Properties

IUPAC Name

4-chloro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFCCUBVRYSOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650990
Record name 4-Chloro-3-iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-58-8
Record name 4-Chloro-3-iodo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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